Cas no 141549-87-3 (3,9-Dimethyl-3,9-diazabicyclo3.3.1nonan-7-one Oxime)
3,9-Dimethyl-3,9-diazabicyclo3.3.1nonan-7-one Oxime Chemical and Physical Properties
Names and Identifiers
-
- 3,9-Diazabicyclo[3.3.1]nonan-7-one,3,9-dimethyl-, oxime
- 3-PROPANOYL-3,8-DIAZABICYCLO[3.2.1]OCTAN-8-AMINE
- N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine
- 3,9-dimethyl-3,9-diazabicyclo<3.3.1>nonan-7-one oxime
- DTXSID30668172
- 3,9-Diazabicyclo[3.3.1]nonan-7-one,3,9-dimethyl-,oxime(9CI)
- 141549-87-3
- 3,9-Dimethyl-3,9-diazabicyclo3.3.1nonan-7-one Oxime
-
- Inchi: 1S/C9H17N3O/c1-11-5-8-3-7(10-13)4-9(6-11)12(8)2/h8-9,13H,3-6H2,1-2H3
- InChI Key: WLNVKPGXWHWUBJ-UHFFFAOYSA-N
- SMILES: O/N=C1/CC2CN(C)CC(C/1)N2C
Computed Properties
- Exact Mass: 183.13700
- Monoisotopic Mass: 183.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -0.1
- Topological Polar Surface Area: 39.1Ų
Experimental Properties
- PSA: 39.07000
- LogP: 0.10060
3,9-Dimethyl-3,9-diazabicyclo3.3.1nonan-7-one Oxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D480860-2.5mg |
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one Oxime |
141549-87-3 | 2.5mg |
$155.00 | 2023-05-18 | ||
| TRC | D480860-5mg |
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one Oxime |
141549-87-3 | 5mg |
$282.00 | 2023-05-18 | ||
| TRC | D480860-10mg |
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one Oxime |
141549-87-3 | 10mg |
$529.00 | 2023-05-18 | ||
| TRC | D480860-25mg |
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one Oxime |
141549-87-3 | 25mg |
$1281.00 | 2023-05-18 | ||
| TRC | D480860-50mg |
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one Oxime |
141549-87-3 | 50mg |
$2268.00 | 2023-05-18 | ||
| TRC | D480860-100mg |
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one Oxime |
141549-87-3 | 100mg |
$ 3000.00 | 2023-09-07 |
3,9-Dimethyl-3,9-diazabicyclo3.3.1nonan-7-one Oxime Related Literature
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 3,9-Dimethyl-3,9-diazabicyclo3.3.1nonan-7-one Oxime
Professional Introduction to 3,9-Dimethyl-3,9-diazabicyclo3.3.1nonan-7-one Oxime (CAS No. 141549-87-3)
3,9-Dimethyl-3,9-diazabicyclo3.3.1nonan-7-one Oxime (CAS No. 141549-87-3) is a structurally unique heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its distinctive pharmacophoric features. The compound belongs to the class of oximes, which are well-known for their broad spectrum of biological activities, including enzyme inhibition and metal chelation. The presence of a bicyclic framework with nitrogen atoms enhances its potential as a scaffold for drug discovery, particularly in the development of novel therapeutic agents.
The bicyclo3.3.1nonan core of this molecule imparts rigidity and conformational stability, which are critical factors in determining binding affinity and selectivity in biological targets. This structural motif has been explored in various pharmacological contexts, demonstrating promise in modulating enzyme functions and interacting with biological macromolecules. The dimethyl substituents at the 3-position of the bicyclic system further refine the electronic properties of the molecule, influencing its reactivity and interactions with biological targets.
Oximes are particularly interesting from a chemical biology perspective due to their ability to form coordination complexes with transition metals. This property has been leveraged in the development of anticancer agents and diagnostic imaging probes. The oxime functional group (–NOH) is capable of binding to metal ions such as iron, copper, and platinum, which are integral to various cellular processes. In recent years, there has been a surge in research focusing on metal-organic frameworks (MOFs) and coordination polymers where oxime-based ligands play a pivotal role in designing materials with tailored functionalities.
Recent studies have highlighted the potential of 3,9-Dimethyl-3,9-diazabicyclo3.3.1nonan-7-one Oxime as a lead compound for developing novel antimicrobial agents. The bicyclic oxime scaffold exhibits favorable interactions with bacterial enzymes and cellular components, leading to potent inhibition of microbial growth. Preliminary computational studies suggest that the compound can disrupt essential bacterial pathways by binding to metalloenzymes involved in DNA replication and metabolism. This finding aligns with the growing interest in metallopharmaceuticals as alternatives to conventional antibiotics.
The synthesis of 3,9-Dimethyl-3,9-diazabicyclo3.3.1nonan-7-one Oxime involves multi-step organic transformations that highlight the compound's synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to optimize yield and enantioselectivity. These advancements underscore the importance of innovative synthetic strategies in medicinal chemistry for producing complex molecules efficiently.
The pharmacokinetic properties of CAS No 141549-87-3 are another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for evaluating its therapeutic potential and safety profile. Preliminary pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and a reasonable half-life upon oral administration in preclinical models. These findings suggest that it may be suitable for systemic delivery as an active pharmaceutical ingredient (API).
The potential applications of 3,9-Dimethyl-3,9-diazabicyclo3.3.1nonan-7-one Oxime extend beyond antimicrobial therapy to other therapeutic areas such as anti-inflammatory and anticancer treatments. Its ability to interact with metal ions opens avenues for developing metallodrugs that target specific disease pathways without significant off-target effects. Additionally, its structural complexity allows for derivatization into libraries of analogs with enhanced pharmacological properties through structure-activity relationship (SAR) studies.
In conclusion,CAS No 141549-87-3 represents a promising candidate for further exploration in drug discovery programs due to its unique structural features and versatile biological activities. The combination of computational modeling, synthetic chemistry innovations, and preclinical evaluations will be essential in elucidating its full therapeutic potential and translating these findings into clinical applications.
141549-87-3 (3,9-Dimethyl-3,9-diazabicyclo3.3.1nonan-7-one Oxime) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)